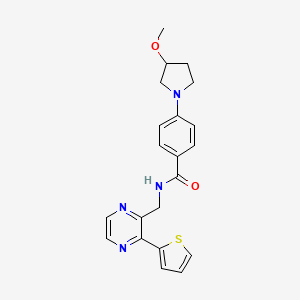

4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Descripción

Propiedades

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-27-17-8-11-25(14-17)16-6-4-15(5-7-16)21(26)24-13-18-20(23-10-9-22-18)19-3-2-12-28-19/h2-7,9-10,12,17H,8,11,13-14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMYICMNDCGWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Methoxypyrrolidine Intermediate: This step involves the reaction of pyrrolidine with methanol under acidic conditions to form 3-methoxypyrrolidine.

Synthesis of the Thiophenyl-Pyrazine Intermediate: This intermediate is synthesized by reacting thiophene-2-carboxylic acid with hydrazine to form thiophen-2-yl-pyrazine.

Coupling Reaction: The final step involves the coupling of the methoxypyrrolidine intermediate with the thiophenyl-pyrazine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzamides or pyrazines.

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Neurological Disorders

- Recent studies indicate that derivatives of this compound may exhibit neuroprotective effects. For instance, compounds similar to those containing the pyrrolidine structure have been shown to influence neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease .

- Cancer Treatment

- Anti-inflammatory Effects

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or RNA could influence gene expression and cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene-Benzamide Motifs

Compound 4a (N-(4-(2-Aminocyclopropyl)Phenyl)-4-(Thiophen-2-yl)Benzamide Hydrochloride)

- Structure: Shares a benzamide-thiophene core but replaces the pyrazine and pyrrolidine groups with an aminocyclopropylphenyl moiety.

- Properties : Melting point (MP) = 178–182°C; Molecular Weight (MW) = 427.9 g/mol.

- Significance : Demonstrated anti-LSD1 activity, highlighting the role of thiophene in enhancing aromatic interactions with enzyme targets .

Compound 4b (N-(4-(2-Aminocyclopropyl)Phenyl)-3-(Thiophen-2-yl)Benzamide Hydrochloride)

- Structure : Similar to 4a but with a meta-substituted thiophene on the benzamide.

- Properties : MP = 180–184°C; MW = 427.9 g/mol.

- Comparison : The ortho vs. meta substitution of thiophene impacts binding affinity, as seen in differential biological activities of positional isomers .

| Compound | Core Structure | Substituents | MP (°C) | MW (g/mol) | Activity |

|---|---|---|---|---|---|

| Target Compound | Benzamide-Pyrazine-Thiophene | 3-Methoxypyrrolidine | N/A | ~450* | Not reported |

| 4a | Benzamide-Thiophene | 4-(2-Aminocyclopropyl)phenyl | 178–182 | 427.9 | Anti-LSD1 |

| 4b | Benzamide-Thiophene | 3-(2-Aminocyclopropyl)phenyl | 180–184 | 427.9 | Anti-LSD1 |

*Estimated based on structural formula.

Pyrazine-Containing Analogues

EPZ011989 (N-((4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl)-3-(Ethyl((Trans)-4-((2-Methoxyethyl)(Methyl)Amino)Cyclohexyl)Amino)-2-Methyl-5-(3-Morpholinoprop-1-yn-1-yl)Benzamide)

- Structure: Shares a benzamide-pyrazine-like scaffold but incorporates morpholine and methoxyethylamino groups.

- Significance : Acts as an EZH2 inhibitor (IC₅₀ < 10 nM), demonstrating the importance of pyrazine-adjacent substituents in epigenetic target engagement .

Compound from EP 3 532 474 B1 (2-[(1S)-1-Cyclohexyléthoxy]-5-Fluoro-N-(6-Méthoxypyrazin-2-yl)-4-(3-Oxo-5,6,7,8-Tétrahydro-[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-yl)Benzamide)

- Structure : Features a pyrazine linked to a triazolopyridine-benzamide system.

- Comparison: The methoxypyrazine group and fluorinated benzene enhance metabolic stability compared to non-fluorinated analogues .

Key Research Findings and Trends

- Thiophene vs. Furan/Pyridine : Thiophene-containing analogues (e.g., 4a, 4b) exhibit superior target binding over furan or pyridine derivatives due to sulfur’s polarizability and π-π stacking capacity .

- Methoxy vs. Amino Groups: Methoxypyrrolidine in the target compound may reduce cytotoxicity compared to primary amines (e.g., 4a’s aminocyclopropyl group), which can form reactive metabolites .

- Pyrazine vs. Pyrimidine : Pyrazine cores (as in the target compound) offer better metabolic stability than pyrimidines, which are prone to rapid hepatic clearance .

Actividad Biológica

The compound 4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is . It features:

- A methoxypyrrolidine moiety,

- A thiophene ring,

- A pyrazine derivative.

These structural components may contribute to its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors.

- Attachment of the Thiophene Group : This can be done via coupling reactions like Suzuki or Stille coupling.

- Formation of the Benzamide Core : An amide coupling reaction is used to link the benzamide structure.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated potent inhibitory effects on receptor tyrosine kinases (RTKs), which are critical in cancer progression:

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| Analogue 11 | EGFR | 91% |

| Analogue 13 | HER2 | 92% |

These results highlight the potential of this compound as an anticancer agent by targeting key signaling pathways involved in tumor growth and metastasis .

The mechanism of action for this compound likely involves:

- Binding to specific molecular targets such as enzymes or receptors.

- The methoxypyrrolidine moiety may enhance binding affinity, while the thiophene ring contributes to stability and reactivity.

- The benzamide core facilitates interactions through hydrogen bonding with target sites.

Study on Anticancer Activity

A study conducted on a series of benzamide derivatives, including the target compound, revealed promising anticancer activity. The derivatives were tested against various solid tumors and hematological cancers, showing IC50 values in the low micromolar range. Notably, the presence of the methoxypyrrolidine group was linked to improved efficacy compared to simpler analogs .

Tyrosinase Inhibition

Another investigation focused on related compounds' ability to inhibit tyrosinase, an enzyme implicated in melanin production. Compounds were tested for their inhibitory effects:

| Analog | IC50 (µM) | Relative Efficacy |

|---|---|---|

| Analog 1 | 17.62 | Moderate |

| Analog 3 | 1.12 | Strong (22x KO) |

These findings suggest that structural modifications can significantly affect biological activity, enhancing therapeutic potential against hyperpigmentation disorders .

Q & A

Q. What synthetic routes are recommended for synthesizing 4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, and how is structural integrity confirmed?

Methodological Answer:

- Synthesis Steps :

- Core Assembly : Start with the preparation of the pyrazine-thiophene backbone via Suzuki-Miyaura coupling to attach the thiophene moiety to pyrazine. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a THF/H₂O solvent system (common for heterocyclic coupling reactions) .

- Benzamide Formation : React the pyrazine-thiophene intermediate with 4-(3-methoxypyrrolidin-1-yl)benzoyl chloride in the presence of Et₃N as a base to facilitate amide bond formation. Optimize stoichiometry (1:1.2 molar ratio) to minimize unreacted starting material .

- Structural Confirmation :

- IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650 cm⁻¹) and pyrrolidine N-H bend (~1550 cm⁻¹) .

- ¹H/¹³C NMR : Verify methoxypyrrolidine protons (δ 3.2–3.5 ppm for OCH₃) and pyrazine-thiophene aromatic protons (δ 8.0–8.5 ppm) .

- ESI-MS : Validate molecular weight with a [M+H]⁺ peak matching the theoretical value .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stability under varying conditions?

Methodological Answer:

- HPLC-PDA : Use a C18 column with a gradient elution (ACN:H₂O + 0.1% TFA) to assess purity (>95%) and detect degradation products under thermal stress (40–80°C for 48 hours) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability by heating the compound at 10°C/min under N₂ to identify decomposition points (>200°C suggests suitability for high-temperature reactions) .

- X-Ray Diffraction (XRD) : Confirm crystalline structure and polymorphic stability by comparing experimental patterns with simulated data from single-crystal studies (if available) .

Q. What initial biological screening assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% final concentration) to avoid solvent toxicity .

- Enzyme Inhibition : Test against acetyl-CoA carboxylase (ACC) or kinase targets via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). Include positive controls (e.g., staurosporine) and IC₅₀ calculations using GraphPad Prism .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts during the amide coupling step?

Methodological Answer:

- Solvent Screening : Compare DMF, THF, and DCM for coupling efficiency. THF often reduces racemization but may require activators like HBTU or PyBOP .

- Temperature Control : Conduct reactions at 0°C (to suppress side reactions) or room temperature (for faster kinetics). Monitor via TLC (silica gel, EtOAc/hexanes).

- Workup Strategies : Use Si-Trisamine columns to remove unreacted acyl chloride or employ aqueous washes (NaHCO₃) to isolate the product .

Q. How should researchers resolve discrepancies in NMR data, such as unexpected splitting or missing peaks?

Methodological Answer:

- Deuterated Solvent Effects : Re-run spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation. For example, amide protons may broaden in DMSO-d₄ due to slow exchange .

- 2D NMR (HSQC/HMBC) : Assign ambiguous signals by correlating ¹H and ¹³C shifts. For instance, HMBC can link the benzamide carbonyl to adjacent aromatic protons .

- Dynamic Effects : Variable-temperature NMR (25–60°C) may resolve splitting caused by conformational exchange in the pyrrolidine ring .

Q. What computational strategies predict this compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with a homology-modeled kinase domain (e.g., PDB: 1ATP). Parameterize the ligand with GAFF2 and assign charges via AM1-BCC .

- MD Simulations : Run 100-ns simulations in GROMACS with the CHARMM36 force field to assess binding stability. Analyze RMSD and hydrogen bond occupancy with VMD .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for pyrrolidine or thiophene modifications to guide SAR studies .

Q. How can researchers validate the compound’s metabolic stability in vitro?

Methodological Answer:

- Liver Microsome Assay : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench with ice-cold ACN at 0, 5, 15, 30, and 60 minutes. Analyze via LC-MS/MS to calculate t₁/₂ .

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using luminescent substrates (e.g., P450-Glo™). Report IC₅₀ values and compare to known inhibitors (e.g., ketoconazole) .

Q. What strategies mitigate solubility challenges during in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Prepare formulations with 10% DMSO + 30% PEG-400 in saline for intravenous administration. Confirm stability via dynamic light scattering (DLS) .

- Prodrug Design : Synthesize a phosphate ester prodrug at the benzamide’s para-position to enhance aqueous solubility. Hydrolyze in plasma and monitor release kinetics .

Q. How should conflicting bioactivity data between antimicrobial and cytotoxicity assays be interpreted?

Methodological Answer:

- Selectivity Index (SI) : Calculate SI = IC₅₀ (cytotoxicity)/MIC (antimicrobial). SI >10 indicates therapeutic potential. Use HepG2 cells for cytotoxicity (MTT assay) and adjust dosing to minimize off-target effects .

- Mechanistic Studies : Perform transcriptomics (RNA-seq) on treated bacterial vs. mammalian cells to identify pathway-specific effects .

Q. What advanced purification techniques address persistent impurities in the final product?

Methodological Answer:

- Preparative HPLC : Use a C18 column (20 x 250 mm) with isocratic elution (ACN:H₂O = 65:35) at 10 mL/min. Collect fractions and analyze by LC-MS for purity .

- Recrystallization Optimization : Screen solvent pairs (e.g., EtOAc/hexanes or EtOH/H₂O) under reflux. Slow cooling (1°C/min) enhances crystal purity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.